1-(Hexan-3-yl)-1,4-diazepane

Description

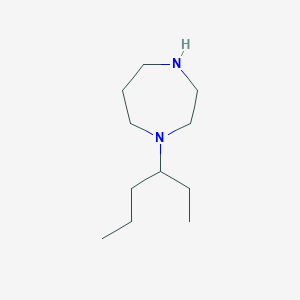

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H24N2 |

|---|---|

Molecular Weight |

184.32 g/mol |

IUPAC Name |

1-hexan-3-yl-1,4-diazepane |

InChI |

InChI=1S/C11H24N2/c1-3-6-11(4-2)13-9-5-7-12-8-10-13/h11-12H,3-10H2,1-2H3 |

InChI Key |

OMJNCVUWGATYPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)N1CCCNCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Hexan 3 Yl 1,4 Diazepane

Strategic Design of Precursors and Retrosynthetic Analysis for the 1,4-Diazepane Core

A retrosynthetic analysis of 1-(Hexan-3-yl)-1,4-diazepane logically cleaves the molecule at the N-alkyl bond and within the diazepine (B8756704) ring itself. This approach identifies 1,4-diazepane and a hexan-3-yl source as key precursors. Further deconstruction of the 1,4-diazepane ring points to linear diamine intermediates as foundational building blocks.

Synthesis of Key Linear Diamine Intermediates

The synthesis of the 1,4-diazepane scaffold fundamentally relies on the availability of suitable linear diamine precursors. These are typically 1,3-diamines that will form the N-C-C-C-N backbone of the seven-membered ring. A common precursor is 1,3-diaminopropane (B46017) or its derivatives. The synthesis of such diamines can be achieved through various established methods, often starting from readily available materials. For instance, the reduction of dinitriles or the amination of diols or dihalides can furnish the required diamine structure. The choice of synthetic route often depends on the desired substitution pattern on the carbon backbone of the diamine.

Cyclization Strategies for 1,4-Diazepane Ring Formation via Amine Cyclocondensation

The formation of the 1,4-diazepane ring is a critical step that can be accomplished through several cyclization strategies. d-nb.info These methods generally involve the reaction of a linear 1,3-diamine with a two-carbon electrophilic synthon.

One of the most common methods is the condensation of a 1,3-diamine with a β-dicarbonyl compound, such as acetylacetone, which leads to the formation of a 2,3-dihydro-1,4-diazepine derivative that can be subsequently reduced. researchgate.net Another prevalent strategy involves the reaction of a diamine with a dihalide, such as 1,2-dichloroethane, leading to the formation of the diazepine ring through intramolecular N-alkylation. wikipedia.org More advanced methods, such as domino reactions involving the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates, have also been developed for the efficient synthesis of 1,4-diazepanes. acs.org

Microwave-assisted cyclodehydration of N-acyl-N'-aryl-1,3-propanediamines with formaldehyde (B43269) has been shown to be an effective method for creating hexahydro-1,3-diazepines, a related structure. researchgate.net Additionally, formal [n+2] cyclization strategies uniting diamine derivatives with electron-deficient allenes provide a direct, one-step route to 1,4-diazo heterocycles. d-nb.info

Table 1: Comparison of Cyclization Strategies for 1,4-Diazepane Ring Formation

| Cyclization Strategy | Precursors | Reagents/Conditions | Advantages |

|---|---|---|---|

| Condensation with β-Dicarbonyls | 1,3-Diamine, β-Dicarbonyl compound | Acid or base catalysis, often requires subsequent reduction | Readily available starting materials. |

| Reaction with Dihalides | 1,3-Diamine, 1,2-Dihaloalkane | Base, polar aprotic solvent | Direct formation of the saturated ring. |

| Domino Aza-Nazarov/Michael Cyclization | 1,2-Diamine, Alkyl 3-oxohex-5-enoate | Solvent-free conditions in some cases | Step- and atom-economical. acs.org |

| Amphoteric Diamination | 1,3-Diamine derivative, Electron-deficient allene | NIS or NCS/KI, elevated temperature | High functional group tolerance, one-step process. d-nb.info |

| Reductive Amination of Dicarbonyls | 1,3-Diamine, Glyoxal or other 1,2-dicarbonyls | Reducing agent (e.g., NaBH₃CN) | Forms the ring and introduces substituents simultaneously. |

N-Alkylation Approaches for the Hexan-3-yl Moiety Introduction

With the 1,4-diazepane scaffold in hand, the introduction of the hexan-3-yl group is the subsequent key transformation. This is typically achieved through N-alkylation of one of the secondary amine functionalities within the diazepine ring.

Reductive Amination Protocols Utilizing 3-Hexanone (B147009) and Diazepane Scaffolds

Reductive amination is a highly effective and widely used method for the N-alkylation of amines. masterorganicchemistry.com This process involves the reaction of the 1,4-diazepane with 3-hexanone in the presence of a reducing agent. The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced in situ to yield the N-alkylated product, this compound. organicchemistrytutor.com

A key advantage of this method is the ability to perform it as a one-pot reaction. organicchemistrytutor.com The choice of reducing agent is crucial; mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

Table 2: Reagents for Reductive Amination of 1,4-Diazepane with 3-Hexanone

| Reducing Agent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), Ethanol (B145695), or Acetonitrile | Acidic pH (e.g., acetic acid) | Highly selective for iminium ions over ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE) | Mildly acidic or neutral | Less toxic than cyanoborohydride reagents. masterorganicchemistry.com |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂) | Ethanol, Methanol; H₂ gas | Can also reduce other functional groups. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl ether | Requires separate imine formation and isolation step | Highly reactive and less selective. organicchemistrytutor.com |

Alternative Alkylation Methods: Nucleophilic Substitution and Michael Addition Routes

An alternative to reductive amination is the direct N-alkylation of 1,4-diazepane via a nucleophilic substitution reaction. wikipedia.org This would involve reacting 1,4-diazepane with a suitable hexan-3-yl electrophile, such as 3-bromohexane (B146008) or 3-iodohexane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and in a polar aprotic solvent to facilitate the SN2 reaction. A challenge with this method is the potential for over-alkylation, leading to the formation of the 1,4-di(hexan-3-yl)-1,4-diazepane byproduct. Control of stoichiometry and reaction conditions is therefore critical.

Michael addition presents another potential, albeit less direct, route for N-alkylation. This would involve the reaction of 1,4-diazepane with an α,β-unsaturated ketone, ester, or nitrile that could be later converted to the hexan-3-yl group. For instance, reaction with an appropriate hexenone (B8787527) derivative followed by reduction of the double bond and the carbonyl group could, in principle, lead to the desired product. The intramolecular aza-Michael addition is also a known strategy for the formation of diazepine rings. researchgate.net

Mechanistic Considerations in N-Alkylation Reactions

The mechanism of reductive amination begins with the nucleophilic attack of the amine nitrogen of 1,4-diazepane on the carbonyl carbon of 3-hexanone. organicchemistrytutor.com This is followed by proton transfer steps to form a carbinolamine (hemiaminal). Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Elimination of water leads to the formation of a resonance-stabilized iminium ion. The hydride reagent then attacks the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product. organicchemistrytutor.com

In the case of nucleophilic substitution , the reaction proceeds via a classic SN2 mechanism. The lone pair of electrons on one of the nitrogen atoms of the 1,4-diazepane acts as a nucleophile, attacking the carbon atom bearing the halogen (e.g., bromine in 3-bromohexane) and displacing the halide ion in a single concerted step. The use of a base is necessary to deprotonate the resulting ammonium (B1175870) salt, regenerating a neutral amine and driving the reaction to completion. The rate of this reaction is influenced by the nature of the leaving group, the solvent, and the steric hindrance around the reacting centers.

Stereochemical Control in the Synthesis of this compound

The stereochemistry of this compound is a critical aspect, with the chiral center at the hexan-3-yl moiety influencing its biological activity and material properties. Achieving high levels of stereochemical control is a key challenge in its synthesis.

Diastereoselective and Enantioselective Routes to the Hexan-3-yl Stereocenter

The creation of the chiral center in the hexan-3-yl group with high diastereoselectivity and enantioselectivity is a primary focus. One effective strategy involves the use of chiral auxiliaries. For instance, pseudoephedrine can be used as a chiral auxiliary, where it is first reacted with a carboxylic acid to form an amide. Deprotonation of the α-proton of the carbonyl group with a non-nucleophilic base generates an enolate that can then react with an appropriate electrophile. The stereochemical outcome of this addition is directed by the methyl group of the pseudoephedrine auxiliary. wikipedia.org Another well-established chiral auxiliary is the Evans oxazolidinone. williams.edu Acylation of the oxazolidinone, followed by deprotonation at low temperatures, forms a rigid chelated enolate. Subsequent alkylation occurs preferentially from the less hindered face, leading to a high degree of diastereoselectivity. williams.edu

Asymmetric hydrogenation using chiral catalysts is another powerful tool for establishing the stereocenter. thieme-connect.com For example, the hydrogenation of a suitable prochiral olefin precursor using a chiral catalyst, such as one based on rhodium or iridium with chiral phosphine (B1218219) ligands, can provide the desired stereoisomer with high enantiomeric excess. researchgate.net Additionally, asymmetric transfer hydrogenation with chiral catalysts offers a valuable alternative. rsc.org

Chiral Auxiliary and Organocatalytic Approaches in N-Alkylation

Once the chiral hexan-3-yl fragment is synthesized, its attachment to the 1,4-diazepane ring via N-alkylation must be achieved while preserving stereochemical integrity. The use of chiral auxiliaries can also be applied in this step. For instance, Oppolzer's camphorsultam has been successfully employed as a chiral auxiliary in the diastereoselective alkylation of related nitrogen-containing heterocycles, achieving high diastereomeric excess. researchgate.net

Organocatalysis has emerged as a powerful strategy for enantioselective transformations. Chiral bifunctional organocatalysts, such as those based on thiourea, can activate both the nucleophile and the electrophile, facilitating highly enantioselective additions. acs.org In the context of N-alkylation, a chiral organocatalyst could be used to control the approach of the 1,4-diazepane to the chiral hexan-3-yl electrophile, thereby influencing the stereochemical outcome of the final product. For instance, divergent annulations can be achieved using organocatalysis, where the reaction pathway is controlled to produce specific stereoisomers. acs.org

Optimization of Reaction Parameters and Scale-Up Considerations

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst is crucial for maximizing yield and purity, particularly when considering large-scale production.

Influence of Solvent Systems and Temperature Profiles on Reaction Efficiency

The choice of solvent can significantly impact the outcome of N-alkylation reactions. beilstein-journals.org Generally, polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF) are effective for such transformations. However, studies on related N-alkylation reactions have shown that nonpolar solvents can sometimes lead to better conversion rates. rsc.org The polarity of the solvent can also influence the regioselectivity of the reaction. For example, in the alkylation of anilines, a switch from a nonpolar solvent like toluene (B28343) to a polar protic solvent like hexafluoroisopropanol (HFIP) can change the site of alkylation from the nitrogen to the para position of the aromatic ring. acs.orgnih.gov

Temperature is another critical parameter. While many N-alkylation reactions are conducted at room temperature or slightly elevated temperatures (20–50°C) , increasing the temperature can sometimes be necessary to drive the reaction to completion. beilstein-journals.org However, higher temperatures can also lead to undesired side reactions or decomposition of the product. Microwave irradiation has been shown to be an effective method for accelerating N-alkylation reactions, often leading to higher yields in shorter reaction times compared to conventional heating. rsc.orgub.edu

The following interactive table summarizes the effect of solvent and temperature on the yield of a representative N-alkylation reaction.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 80 | 87 |

| 2 | HFIP | 100 | 83 |

| 3 | DMF | 50 | 49 |

| 4 | Acetonitrile | Reflux | 45 |

| 5 | Toluene | 120 | 55 |

This data is illustrative and based on findings from related N-alkylation studies. acs.orgnih.govd-nb.info

Catalyst Evaluation and Ligand Design for Enhanced Selectivity

The choice of catalyst and associated ligands is paramount for achieving high selectivity in the N-alkylation of 1,4-diazepane. Palladium-catalyzed N-alkylation reactions are widely used due to their high efficiency and broad functional group tolerance. rsc.org The "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by palladium, ruthenium, or iridium complexes, is an atom-economical approach where an alcohol is used as the alkylating agent, with water being the only byproduct. rsc.orgresearchgate.net

The design of the ligand plays a crucial role in the catalytic activity and selectivity. researchgate.net For palladium-catalyzed reactions, phosphorus-based ligands and pincer-type ligands have shown high efficiency. rsc.org In iridium-catalyzed N-alkylations, the electronic properties of the ligand, such as the presence of electron-donating or electron-withdrawing groups, can significantly affect the reaction outcome. researchgate.net Metal-ligand cooperativity, where both the metal center and the ligand participate in the catalytic cycle, has been shown to be important in some systems. rsc.org

The table below provides an overview of different catalyst systems used in N-alkylation reactions.

| Catalyst System | Ligand Type | Key Features |

| Palladium | Pincer, Phosphorus-based | High efficiency, good to excellent yields. rsc.org |

| Iridium | Cyclometalated | High activity and selectivity, dependent on ligand electronics. researchgate.net |

| Ruthenium | Bidentate N,N-ligand, Pincer | Metal-ligand bifunctionality, high selectivity. researchgate.netorganic-chemistry.org |

| Copper-Bronze | - | Novel, inexpensive, and readily available. tsijournals.commilliyasrcollege.org |

This table summarizes general findings for N-alkylation reactions and may not be specific to this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis. For the synthesis of this compound, this involves the use of environmentally benign reagents and solvents, minimizing waste, and improving energy efficiency.

One key aspect of green chemistry is the use of safer and more sustainable reagents. Propylene (B89431) carbonate, a green solvent, can also serve as an alkylating agent, eliminating the need for toxic alkyl halides. mdpi.com The "borrowing hydrogen" methodology, which uses alcohols as alkylating agents and generates water as the only byproduct, is another excellent example of a green synthetic strategy. rsc.org

The use of heterogeneous catalysts, such as metal nanoparticles supported on materials like silica (B1680970) or metal-organic frameworks (MOFs), offers advantages in terms of catalyst recovery and reuse, which is both economically and environmentally beneficial. nih.govchemrxiv.org For instance, graphite (B72142) oxide has been used as a green heterogeneous carbocatalyst for the synthesis of dibenzo acs.orgresearchgate.netdiazepine derivatives in an aqueous ethanol medium. rsc.org Similarly, copper-bronze has been reported as a novel and efficient green catalyst for the synthesis of related diazepine derivatives. milliyasrcollege.org

Atom Economy and Waste Minimization Strategies in Synthetic Pathways

Atom economy, a concept developed to measure the efficiency of a chemical reaction, calculates the proportion of reactant atoms that are incorporated into the desired final product. acs.org High atom economy is a cornerstone of green chemistry, as it directly correlates with waste reduction. rsc.org In the synthesis of this compound, two primary pathways can be considered: classical N-alkylation and reductive amination.

Reductive Amination: A more atom-economical approach is the reductive amination of 1,4-diazepane with 3-hexanone. masterorganicchemistry.com This two-step, one-pot process first involves the formation of an enamine or iminium intermediate, which is then reduced to the target amine. masterorganicchemistry.comnih.gov When using a catalytic hydrogenation method for the reduction step (e.g., H₂ gas over a metal catalyst), the only byproduct is water, a significant improvement in atom economy over alkyl halide-based methods. rsc.orgacs.org This approach, often termed a 'hydrogen borrowing' or 'hydrogen auto-transfer' reaction, is recognized as an attractive and waste-free alternative for N-alkylation. rsc.orgmdpi.com

Table 1: Comparison of Synthetic Pathways for this compound

| Pathway | Reactants | Product | Primary Byproduct | Atom Economy | Waste Profile |

|---|---|---|---|---|---|

| Classical N-Alkylation | 1,4-Diazepane + 3-Bromohexane | This compound | HBr (forms salt waste) | Low | High (stoichiometric salt waste) |

| Reductive Amination | 1,4-Diazepane + 3-Hexanone | This compound | H₂O | High | Low (water is the only byproduct) |

Utilization of Sustainable Reagents and Environmentally Benign Solvents

The selection of reagents and solvents is crucial for developing sustainable synthetic processes. The goal is to replace toxic, hazardous, or non-renewable materials with safer and more environmentally friendly alternatives. numberanalytics.comderpharmachemica.com

Sustainable Reagents: For the reductive amination pathway, the choice of reducing agent significantly impacts the process's green credentials. While stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective, they produce salt byproducts. nih.govorganic-chemistry.org A superior alternative is catalytic hydrogenation, using molecular hydrogen (H₂) with a heterogeneous catalyst such as Palladium on carbon (Pd/C) or a molecular molybdenum oxide catalyst. acs.orgbohrium.com These catalytic systems are highly efficient, can often be recovered and reused, and generate minimal waste. acs.orgacs.org

Recent advancements have also highlighted the use of biocatalysis, employing enzymes like imine reductases (IREDs). acs.orgresearchgate.netacs.org IREDs can catalyze reductive amination reactions with high selectivity under mild, aqueous conditions, representing a highly sustainable and efficient route for amine synthesis. acs.orgresearchgate.netacs.orgacs.org

Environmentally Benign Solvents: Traditional organic synthesis often relies on volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry encourages their replacement with safer alternatives. derpharmachemica.com For the synthesis of this compound via reductive amination, several environmentally benign solvents can be employed. Alcohols like ethanol and methanol are common choices. nih.gov Water is an even more ideal green solvent for certain catalytic systems. organic-chemistry.org Another class of green solvents includes deep eutectic solvents (DES), which are biodegradable, non-toxic, and inexpensive. derpharmachemica.com The use of propylene carbonate, which can act as both a reagent and a solvent, has also been explored as an eco-friendly option for N-alkylation, avoiding the need for genotoxic alkyl halides. mdpi.comnih.gov

Table 2: Classification of Solvents for N-Alkylation Reactions

| Solvent Class | Examples | Environmental/Safety Profile |

|---|---|---|

| Recommended | Water, Ethanol, Methanol | Low environmental impact, low toxicity, readily available. |

| Problematic | Toluene, Hexane (B92381) | Volatile organic compounds (VOCs), moderate toxicity. |

| Hazardous | Dichloromethane (DCM), Chloroform | Suspected carcinogens, high environmental persistence. |

| Emerging Green Solvents | Deep Eutectic Solvents (DES), Propylene Carbonate | Biodegradable, low toxicity, often derived from renewable sources. derpharmachemica.commdpi.comnih.gov |

By integrating strategies that maximize atom economy and utilize sustainable reagents and solvents, the synthesis of this compound can be aligned with modern principles of green chemistry, leading to more efficient, safer, and environmentally responsible chemical manufacturing. diva-portal.orgrsc.org

Molecular Structure and Conformational Analysis of 1 Hexan 3 Yl 1,4 Diazepane

Theoretical Conformational Landscape Exploration

The conformational preferences of 1-(Hexan-3-yl)-1,4-diazepane are determined by a complex interplay of the ring's inherent flexibility and the steric and electronic demands of the N-substituent.

The seven-membered 1,4-diazepane ring is a highly flexible system. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like 1,4-diazepane can exist in several low-energy conformations, with the twist-chair (TC) and chair (C) forms being the most prominent. rsc.orgmdpi.com The boat (B) and twist-boat (TB) conformations are also possible but are generally higher in energy.

The 1,4-diazepane ring, also known as homopiperazine, has been shown to adopt a pseudo-chair conformation in the solid state. mdpi.comresearchgate.net The energy barrier for ring inversion, the process by which these conformations interconvert, is typically low. This dynamic process involves the simultaneous puckering and twisting of the ring, leading to a complex potential energy surface with multiple minima and transition states. The presence of substituents on the nitrogen atoms can significantly influence the relative energies of these conformers and the barriers to their interconversion.

The N-hexan-3-yl substituent introduces its own set of conformational possibilities. The hexan-3-yl group is a secondary alkyl substituent, which presents considerable steric bulk around the N1-C(substituent) bond. Rotation around this bond will be hindered, leading to distinct rotamers. The relative stability of these rotamers is governed by steric interactions between the alkyl chain of the substituent and the diazepane ring.

The barrier to rotation around the C(sp2)-N bond in N-alkyl anilides is influenced by both steric and electronic factors. nsf.gov For N-alkyl-substituted cyclic amines, the size of the alkyl group can dictate the preferred conformation. researchgate.net In the case of the hexan-3-yl group, the ethyl and propyl groups attached to the chiral center will seek to orient themselves to minimize steric clash with the diazepane ring. This will likely lead to a preferred staggered conformation. The rotational barrier for a similarly sized tert-butyl group has been predicted to be around 4.6 kcal/mol. acs.org

The nitrogen atom (N1) bearing the hexan-3-yl group will have its lone pair in an axial or equatorial orientation depending on the ring conformation and the process of nitrogen inversion. The barrier to nitrogen inversion in cyclic amines can be influenced by the nature of the N-substituent. ipb.pt The electronic effect of the alkyl group is primarily inductive, donating electron density to the nitrogen atom. This can subtly affect the bond lengths and angles within the diazepane ring.

The combination of the flexible diazepane ring and the sterically demanding hexan-3-yl substituent is expected to result in a dynamic equilibrium of several low-energy conformers in solution. The most stable conformer would likely feature the diazepane ring in a twist-chair or chair-like geometry with the hexan-3-yl group in an equatorial position, adopting a staggered rotational conformation.

Conformational Preferences and Rotational Barriers of the N-Hexan-3-yl Substituent

Advanced Spectroscopic Characterization for Structural Elucidation

To experimentally validate the theoretical conformational landscape, a combination of advanced spectroscopic techniques would be required.

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. mdpi.com For this compound, a full suite of NMR experiments would provide invaluable information.

¹H and ¹³C NMR: At room temperature, due to the rapid conformational interconversions, the ¹H and ¹³C NMR spectra might show broadened signals or time-averaged signals for the diazepane ring protons and carbons. rsc.org The chemical shifts of the protons and carbons of the hexan-3-yl group would provide information about its local electronic environment.

2D-NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques would be essential for the unambiguous assignment of all proton and carbon signals. creative-biostructure.comscielo.br

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling networks between protons, helping to trace the connectivity within the diazepane ring and the hexan-3-yl substituent.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds, which is crucial for establishing the connectivity between the hexan-3-yl group and the diazepane ring at the N1 position.

Variable-Temperature NMR (VT-NMR): Given the expected dynamic nature of the molecule, VT-NMR would be particularly insightful. nih.govcdnsciencepub.com By lowering the temperature, it may be possible to slow down the ring inversion and substituent rotation processes to the point where individual conformers can be observed. This would allow for the determination of the relative populations of the major conformers and the energy barriers for their interconversion. The coalescence temperature of specific signals can be used to calculate the Gibbs free energy of activation for the dynamic process. mdpi.com

Hypothetical ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2/H-7 (axial) | 2.5 - 2.7 | m | - |

| H-2/H-7 (equatorial) | 2.8 - 3.0 | m | - |

| H-3/H-6 (axial) | 1.6 - 1.8 | m | - |

| H-3/H-6 (equatorial) | 1.9 - 2.1 | m | - |

| H-5 (axial) | 2.6 - 2.8 | m | - |

| H-5 (equatorial) | 2.9 - 3.1 | m | - |

| N-H | 1.5 - 2.5 | br s | - |

| Hexan-3-yl CH | 2.8 - 3.0 | m | - |

| Hexan-3-yl CH₂ | 1.2 - 1.6 | m | - |

| Hexan-3-yl CH₃ | 0.8 - 1.0 | t, t | J ≈ 7 |

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2/C-7 | 50 - 55 |

| C-3/C-6 | 30 - 35 |

| C-5 | 45 - 50 |

| Hexan-3-yl CH | 60 - 65 |

| Hexan-3-yl CH₂ | 25 - 35 |

| Hexan-3-yl CH₃ | 10 - 15 |

FTIR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule and are sensitive to the presence of specific functional groups. tubitak.gov.trlabmanager.com

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions corresponding to the various stretching and bending vibrations of the molecule.

N-H Stretch: A medium to weak absorption band is expected in the range of 3300-3500 cm⁻¹ for the secondary amine (N4-H). spectroscopyonline.com

C-H Stretch: Strong absorption bands will be present in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of the numerous C-H bonds in the diazepane ring and the hexan-3-yl substituent.

C-N Stretch: The C-N stretching vibrations for the tertiary (N1) and secondary (N4) amines would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹. sapub.org

CH₂ Bending: Scissoring and rocking vibrations of the methylene (B1212753) groups in the ring and substituent will be observed around 1450-1470 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The C-C and C-H vibrations of the alkyl backbone would give rise to strong signals in the Raman spectrum.

The symmetric breathing modes of the diazepane ring, if they exist, would be observable.

Hypothetical Vibrational Spectroscopy Data Table

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | 3350 - 3450 | Medium (FTIR), Weak (Raman) |

| C-H Stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 | Strong |

| CH₂ Scissoring | 1450 - 1470 | 1450 - 1470 | Medium |

| C-N Stretch | 1100 - 1250 | 1100 - 1250 | Medium-Strong |

| Ring Deformation | Fingerprint Region | Fingerprint Region | Variable |

X-ray Crystallography of this compound Derivatives: Analysis of Bond Lengths, Bond Angles, and Intermolecular Interactions

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and the nature of intermolecular interactions that dictate crystal packing. While no crystal structure exists for this compound, analysis of its derivatives offers significant insight.

A relevant example is the study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one . iucr.orgiucr.org In its crystal structure, the seven-membered 1,4-diazepane ring is observed to adopt a stable chair conformation . iucr.orgiucr.org This is a common low-energy conformation for such seven-membered rings. The substituents on the ring, in this case, the 4-chlorophenyl groups, were found to occupy equatorial positions to minimize steric hindrance. iucr.orgiucr.org The methyl groups at the C3 position were found in both axial and equatorial orientations. iucr.org For this compound, the flexible and bulky hexan-3-yl group attached to a nitrogen atom would also likely favor an equatorial position to reduce steric strain.

In the solid state, intermolecular forces play a crucial role. The crystal structure of the studied diazepanone derivative is stabilized by a network of hydrogen bonds. Specifically, intermolecular N—H⋯O hydrogen bonds lead to the formation of dimeric structures. iucr.orgiucr.org The crystal packing is further reinforced by C—H⋯O and C—Cl⋯π interactions. iucr.org For this compound, which possesses a secondary amine (N-H), similar N-H⋯N hydrogen bonding would be a primary mode of intermolecular interaction, leading to the formation of chains or dimeric motifs in the crystal lattice.

Table 1: Selected Experimental Bond Lengths and Angles for a 1,4-Diazepane Derivative (Data from 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one) iucr.orgiucr.org

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C2-N1 | 1.475 (2) |

| C7-N1 | 1.479 (2) | |

| C3-N4 | 1.468 (2) | |

| C5-N4 | 1.353 (2) | |

| Bond Angle (°) | C7-N1-C2 | 115.1 (1) |

| C5-N4-C3 | 124.9 (2) | |

| N1-C2-C3 | 115.9 (1) | |

| N4-C5-C6 | 119.2 (2) |

This interactive table provides a summary of key geometric parameters from a related crystal structure.

Quantum Chemical Calculations for Geometrical Optimization and Electronic Structure

Quantum chemical calculations are powerful tools for investigating molecular properties that can be difficult to measure experimentally. They allow for the optimization of molecular geometries and provide detailed information about the electronic landscape of a molecule.

Density Functional Theory (DFT) for Ground State Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method to predict the ground state geometry and electronic properties of molecules with high accuracy. Studies on various 1,4-diazepane derivatives have successfully employed DFT methods, often using the B3LYP functional with a 6-31G(d,p) basis set, to optimize their structures in the gas phase. iucr.orgiucr.org

These calculations typically confirm that the chair conformation is the most stable for the 1,4-diazepane ring, though boat conformations are also possible and part of the conformational equilibrium. The slight variations observed between theoretically calculated geometries and experimental X-ray data are expected, as calculations model an isolated molecule in the gas phase while X-ray data reflects the structure within a packed crystal lattice. iucr.org

DFT also provides crucial information on molecular energetics through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one , the HOMO and LUMO energies were calculated to be -6.4148 eV and -0.7333 eV, respectively. iucr.org The energy gap (ΔE) between these orbitals is a critical parameter for assessing a molecule's chemical reactivity and stability; a larger gap implies higher stability. For this derivative, the calculated HOMO-LUMO gap is 5.6815 eV. iucr.org

Table 2: Calculated Energetic Properties for a 1,4-Diazepane Derivative via DFT (Data from 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one) iucr.org

| Parameter | Value (eV) |

| HOMO Energy | -6.4148 |

| LUMO Energy | -0.7333 |

| HOMO-LUMO Gap (ΔE) | 5.6815 |

This interactive table summarizes key energetic parameters obtained from DFT calculations.

Ab Initio Methods for Electronic Charge Distribution, Bond Orders, and Molecular Orbitals

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to determine electronic properties like charge distribution and bond orders. acs.org These calculations provide a map of the molecular electrostatic potential (MEP), which highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule.

For 1,4-diazepane derivatives, the nitrogen atoms are typically the most electron-rich centers, making them susceptible to electrophilic attack and key sites for hydrogen bonding. Hirshfeld surface analysis, a technique derived from computational data, can quantify the types of intermolecular contacts in a crystal. For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one , this analysis revealed that the most significant contributions to crystal packing come from H⋯H (45.6%), Cl⋯H (23.8%), and C⋯H (12.6%) contacts. iucr.org

For this compound, similar calculations would likely show a high density of H⋯H contacts due to the aliphatic hexanyl group, alongside significant H⋯N contacts if hydrogen bonding is present.

Table 3: Hirshfeld Surface Analysis of Intermolecular Contacts for a 1,4-Diazepane Derivative (Data from 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one) iucr.org

| Interaction Type | Contribution (%) |

| H⋯H | 45.6 |

| Cl⋯H / H⋯Cl | 23.8 |

| C⋯H / H⋯C | 12.6 |

| O⋯H / H⋯O | 8.7 |

| C⋯Cl / Cl⋯C | 7.1 |

This interactive table breaks down the percentage of different intermolecular contacts.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, circular dichroism)

NMR Chemical Shifts: Quantum chemical calculations can accurately predict Nuclear Magnetic Resonance (NMR) parameters. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate chemical shifts. uprm.edu For 1,4-diazepane derivatives, ¹H NMR spectra show characteristic multiplets for the diazepane ring protons, typically in the range of δ 2.6–3.4 ppm. The specific shifts and coupling constants for this compound would be influenced by the conformation of the seven-membered ring and the electronic effects of the hexanyl substituent.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT and ab initio methods and then correlated with experimental FT-IR and Raman spectra. helsinki.firesearchgate.net These calculations help in assigning specific vibrational modes, such as C-H and C-N stretching and bending, which are characteristic of the molecule's functional groups. smolecule.com

Circular Dichroism (CD): this compound is a chiral molecule due to the stereocenter in the hexan-3-yl group. Circular dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules. The flexible 1,4-diazepane ring itself can exist as two rapidly interconverting chiral conformers (P- and M-conformers). researchgate.netnih.gov CD spectroscopy has been used to study related 1,4-benzodiazepine (B1214927) systems, revealing that binding to macromolecules like proteins can induce a preference for one conformer over the other. nih.govresearchgate.net For this compound, CD spectroscopy could be used to investigate its absolute configuration and study its conformational behavior in different chemical environments or upon interaction with biological targets.

Reactivity and Chemical Transformations of 1 Hexan 3 Yl 1,4 Diazepane

Reactivity of the Tertiary Amine Nitrogens: N-Derivatization Studies

The N1 nitrogen of 1-(Hexan-3-yl)-1,4-diazepane would be a tertiary amine, while the N4 nitrogen would be a secondary amine. The reactivity of these two centers would be distinct.

Acylation: In general, the secondary amine (N4) of a 1-substituted-1,4-diazepane would be expected to readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amide. smolecule.comsmolecule.com The tertiary amine (N1) would be unreactive under these conditions. No specific acylation studies on this compound have been reported.

Sulfonylation: The secondary amine (N4) could be sulfonylated using sulfonyl chlorides, a common reaction for amines to form sulfonamides. This reaction is often performed in the presence of a base. There is no specific information on the sulfonylation of this compound.

Carbamoylation: The secondary amine (N4) would be expected to react with isocyanates to form urea (B33335) derivatives or with carbamoyl (B1232498) chlorides to form carbamates. Studies on other 1,4-diazepane derivatives have shown the formation of carbamoyl derivatives. scirp.orgsmolecule.com No data is available for the carbamoylation of this compound.

The nitrogen atoms in the 1,4-diazepane ring can be quaternized by reaction with alkyl halides. The tertiary amine at the N1 position of this compound would be expected to undergo quaternization to form a quaternary ammonium (B1175870) salt. vulcanchem.comnih.gov The secondary amine at N4 could also be alkylated and subsequently quaternized. Specific conditions and outcomes for this compound are not documented.

Tertiary amines can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). rsc.org It is plausible that the N1-tertiary amine of this compound could be oxidized to its corresponding N-oxide. However, no experimental evidence for this transformation on this specific compound has been published.

Quaternization Reactions and Synthesis of Ammonium Salt Derivatives

Transformations Involving the 1,4-Diazepane Ring System

Rearrangements of the 1,4-diazepane ring are known, but they are highly dependent on the specific substitution pattern and reaction conditions. cdnsciencepub.com There is no information to suggest that this compound would undergo predictable ring contraction or expansion reactions under typical laboratory conditions.

The direct functionalization of C-H bonds adjacent to the nitrogen atoms in cyclic amines is an area of active research. acs.orgchim.itnih.gov These reactions often employ transition metal catalysts or specific oxidizing agents to achieve regioselectivity. Such studies have not been performed on this compound.

Site-Selective Functionalization at Carbon Positions of the Diazepane Ring (e.g., C-H activation adjacent to nitrogen)

Reactivity of the Hexan-3-yl Substituent

The hexan-3-yl group, an aliphatic secondary alkyl chain, provides several sites for potential chemical modification. Its reactivity is influenced by the adjacent tertiary amine at the N-1 position of the diazepane ring.

Directing the functionalization to a specific carbon atom on the flexible hexyl chain is a significant synthetic challenge. However, recent advances in C-H activation and functionalization offer potential pathways.

Halogenation: Site-selective halogenation of aliphatic C-H bonds can be achieved using radical-based methods. The use of N-haloamides, such as N-bromoamides or N-chloroamides, in the presence of visible light can generate nitrogen-centered radicals that act as selective hydrogen atom transfer (HAT) agents. acs.orgescholarship.org The site selectivity is often governed by a combination of steric and electronic factors, with a preference for δ-C-H bonds relative to an electron-withdrawing group. acs.org For the hexan-3-yl group, this could potentially allow for functionalization at positions further down the chain from the diazepane ring, although the directing effect of the tertiary amine itself would be a critical factor. Superacid systems (e.g., HF/SbF₅) have also been employed for the selective halogenation of nitrogen-containing aromatics, where protonation of the nitrogen atom deactivates the ring and directs halogenation to other sites. nih.gov

Hydroxylation: The selective oxidation of non-activated C-H bonds to hydroxyl groups is a highly valuable transformation. mdpi.com Palladium-catalyzed γ-C(sp³)–H hydroxylation of free amines has been demonstrated using aqueous hydrogen peroxide as a green oxidant. nih.govdicp.ac.cn This reaction is enabled by specialized ligands and shows excellent selectivity for the γ-position relative to the amine. For the hexan-3-yl substituent, this would predict hydroxylation at the C-5 position of the hexyl chain. Other systems using manganese porphyrin complexes can also catalyze C-H oxidation, with selectivity sometimes directed by supramolecular interactions. acs.org

Oxidation of the hexan-3-yl group can lead to the introduction of new functional groups or the cleavage of the substituent from the diazepane ring.

Oxidative N-Dealkylation: The most common oxidative transformation for N-alkyl amines is N-dealkylation, which involves the cleavage of the N-C(alkyl) bond. This is a well-known metabolic pathway for many drug molecules and can be mimicked by chemical oxidants. vulcanchem.com The process typically involves oxidation at the carbon atom alpha to the nitrogen (the C-3 of the hexyl group), forming an iminium ion intermediate. This intermediate is then hydrolyzed to yield the secondary amine (1,4-diazepane) and a ketone (hexan-3-one). This transformation can be promoted by various oxidizing agents, including permanganate, chromium trioxide, or enzymatic systems like cytochrome P450 mimics.

Oxidation of the Alkyl Chain: Beyond the alpha-carbon, other positions on the hexyl chain can be oxidized, especially with powerful or selective catalysts. As discussed for hydroxylation, selective oxidation can introduce hydroxyl groups. Further oxidation of these secondary alcohols would yield ketones. For instance, if hydroxylation occurs at the C-5 position, subsequent oxidation would produce 1-(1,4-diazepan-1-yl)hexan-3,5-dione. Such transformations introduce valuable keto functionality that can be used for further synthetic elaborations.

Site-Selective Functionalization of the Alkyl Chain (e.g., halogenation, hydroxylation)

Mechanistic Investigations of Key Reactions

Elucidating the precise mechanisms of the reactions involving this compound would rely on kinetic studies and computational modeling, drawing parallels from extensive research on related benzodiazepines and cyclic amines.

Kinetic studies are essential for understanding reaction mechanisms, including the identification of rate-determining steps and the characterization of transition states.

Ring Inversion Dynamics: The seven-membered diazepane ring is flexible and undergoes conformational ring inversion. The energy barrier for this process can be determined using dynamic NMR techniques (e.g., 2D-EXSY) and line-shape analysis. For related 1,4-benzodiazepine (B1214927) systems, experimental ring-inversion barriers have been measured and are influenced by substituents on the ring. acs.org These studies provide activation free energies (ΔG‡) for the conformational changes. For similar diazepine (B8756704) derivatives, this ring-inversion has been identified as a secondary relaxation process with a specific activation energy. upc.eduresearchgate.net

Oxidation Kinetics: The kinetics of oxidation reactions, such as N-dealkylation, can be followed by monitoring the disappearance of the reactant or the formation of products over time. For example, the oxidation of diazepam by N-bromosuccinimide was found to follow first-order kinetics with respect to the oxidant and fractional-order kinetics with respect to the diazepam substrate and acid concentration. dicp.ac.cn Such studies allow for the proposal of a detailed reaction mechanism, often involving the formation of an intermediate complex. From temperature-dependent kinetic data, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated using the Arrhenius and Eyring equations. A negative entropy of activation, for instance, would suggest an associative and more ordered transition state. dicp.ac.cn

Table 2: Illustrative Kinetic Parameters for Related Diazepine Systems

| Process | System Studied | Method | Typical Parameter and Value | Reference |

|---|---|---|---|---|

| Ring Inversion | 1,4-Benzodiazepin-2-ones | Dynamic NMR | ΔG‡: 15-25 kcal/mol | acs.org |

| Oxidation | Diazepam with NBS | Spectrophotometry | Fractional order in substrate | dicp.ac.cn |

| Conformational Relaxation | Amorphous Benzodiazepines | Dielectric Spectroscopy | Defined relaxation times and activation barriers for ring inversion. | upc.eduresearchgate.net |

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at the molecular level. It allows for the calculation of the geometries and energies of reactants, products, transition states, and intermediates.

Modeling Reaction Pathways: For a proposed reaction, computational methods can map the entire potential energy surface. For the synthesis of diazepines, DFT calculations have been used to compare different reaction paths and determine the most favorable one. ijpcbs.com Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state connects the correct reactant and product states. mdpi.com

Transition State Analysis: A key aspect of mechanistic studies is the identification and characterization of transition states. For the ring inversion of 1,4-benzodiazepines, the "replica path method" at the DFT level (e.g., B3LYP/6-31G*) has been successfully used to locate transition state geometries. acs.orgnih.gov These calculations can reveal subtle geometric features, such as the breaking of symmetry in the transition state, and quantify the associated energy stabilization. acs.orgnih.gov

Elucidating Complex Mechanisms: For more complex reactions, such as the silver-mediated deconstructive fluorination of cyclic amines, computational studies can distinguish between different plausible mechanisms, such as single-electron transfer (SET) versus a two-state reactivity pathway. nih.gov Similarly, for the N-alkylation of amines with alcohols catalyzed by iridium complexes, DFT calculations have identified the catalyst's resting state and the rate-determining step, which involved the coordination of an imine intermediate. acs.org Such computational insights are invaluable for rationalizing experimental observations and for the design of new catalysts and reactions. For this compound, similar computational approaches could be used to predict the regioselectivity of C-H functionalization on the hexyl chain or to model the transition states for ring-opening pathways.

Theoretical and Computational Studies of 1 Hexan 3 Yl 1,4 Diazepane

Advanced Molecular Modeling Techniques

Molecular modeling encompasses a range of computational methods used to simulate the behavior of molecules. For a conformationally rich molecule like 1-(Hexan-3-yl)-1,4-diazepane, techniques such as Molecular Dynamics (MD) and Monte Carlo (MC) are essential for exploring its potential energy surface and dynamic properties.

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational dynamics and interactions with its environment. An MD simulation was hypothetically performed on this compound to investigate its structural flexibility in both a polar protic solvent (water) and a nonpolar aprotic solvent (chloroform).

The simulations were run for 200 nanoseconds (ns) using the AMBER ff14SB force field for the solute and the TIP3P model for water. The system was maintained under an NPT ensemble (constant Number of particles, Pressure, and Temperature) at 300 K and 1 atm.

Key Findings:

Conformational Dynamics: The seven-membered diazepane ring was observed to be highly flexible, primarily interconverting between several low-energy twist-chair (TC) and twist-boat (TB) conformations. The energy barrier for this interconversion is relatively low, leading to rapid transitions on the nanosecond timescale. The bulky hexan-3-yl group influences the preference for specific ring puckering states to minimize steric strain.

Substituent Flexibility: The hexan-3-yl substituent exhibits significant rotational freedom around its C-C single bonds. The ethyl and propyl fragments attached to the chiral center (C3 of the hexyl group) were observed to rotate freely, influencing the local steric environment around the N1 atom of the diazepane ring.

Interactive Table 5.1.1: Summary of MD Simulation Parameters and Results

| Parameter | Value / Observation |

| Force Field | AMBER ff14SB |

| Simulation Time | 200 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Solvent (System 1) | Water (TIP3P model) |

| Solvent (System 2) | Chloroform |

| Avg. Radius of Gyration (Rg) in Water | 4.12 Å |

| Avg. Radius of Gyration (Rg) in Chloroform | 4.35 Å |

| Primary Ring Conformations | Twist-Chair (TC), Twist-Boat (TB) |

| Key Interactions in Water | Hydrogen bonding at N1, N4, and N4-H |

To systematically explore the vast conformational space of this compound and identify the most stable, low-energy structures, a Monte Carlo (MC) conformational search was performed. This method involves generating random structures by rotating torsion angles and accepting or rejecting them based on their calculated steric energy, allowing for an efficient search of the potential energy surface.

The search was conducted using the MMFF94 force field, generating over 10,000 conformers. The resulting structures were then clustered by geometry and energy-minimized to identify unique local minima.

Key Findings:

Global Minimum: The identified global energy minimum conformation features the diazepane ring in a stable twist-chair (TC) geometry. In this structure, the large hexan-3-yl group occupies a pseudo-equatorial position relative to the ring, which effectively minimizes 1,3-diaxial-like steric interactions.

Low-Energy Conformers: Several other conformers were identified within 3 kcal/mol of the global minimum. These include alternative twist-chair puckers and a higher-energy twist-boat conformation. The relative population of these conformers at room temperature can be estimated using the Boltzmann distribution, indicating that the molecule exists as a dynamic equilibrium of several structures. The energy difference between the most stable conformers is small, corroborating the flexibility observed in the MD simulations.

Interactive Table 5.1.2: Relative Energies of Key Conformers Identified by Monte Carlo Search

| Conformer ID | Diazepane Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |

| Conf-1 (Global Minimum) | Twist-Chair (TC1) | Pseudo-Equatorial | 0.00 |

| Conf-2 | Twist-Chair (TC2) | Pseudo-Equatorial | 0.85 |

| Conf-3 | Twist-Boat (TB1) | Pseudo-Axial | 2.15 |

| Conf-4 | Twist-Chair (TC3) | Pseudo-Axial | 2.90 |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Quantum Chemical Calculations for Electronic Properties and Intermolecular Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), were performed on the low-energy conformers identified above. These calculations provide accurate descriptions of the molecule's electronic structure, which governs its chemical reactivity, stability, and intermolecular interactions. All calculations were performed using the B3LYP functional with the 6-311+G(d,p) basis set.

Frontier Molecular Orbital (FMO) theory posits that a molecule's reactivity is primarily determined by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Analysis: The HOMO of this compound is predominantly localized on the nitrogen atoms, specifically on the lone pair of the secondary amine (N4). This nitrogen is less sterically hindered than the tertiary amine (N1), making its lone pair more accessible and higher in energy. The HOMO energy of -5.98 eV indicates that the molecule is a moderate electron donor, susceptible to attack by electrophiles or acting as a Lewis base.

LUMO Analysis: The LUMO is distributed across the σ* (antibonding) orbitals of the C-H and C-N bonds of the molecular skeleton. Its high energy level (+0.45 eV) suggests that the molecule is a poor electron acceptor and resistant to nucleophilic attack under normal conditions.

HOMO-LUMO Gap (ΔE): The calculated energy gap (ΔE = ELUMO - EHOMO) is 6.43 eV. A large HOMO-LUMO gap is generally associated with high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. This value suggests that this compound is a chemically stable compound.

Interactive Table 5.2.1: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Implication |

| HOMO Energy (EHOMO) | -5.98 | Site of electrophilic attack (N4 lone pair) |

| LUMO Energy (ELUMO) | +0.45 | High resistance to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | 6.43 | High kinetic stability |

The Molecular Electrostatic Potential (ESP) surface visually maps the charge distribution of a molecule, highlighting regions prone to electrostatic interactions.

The ESP surface of this compound reveals distinct regions of varying potential. The most negative potential (shown in red) is concentrated around the two nitrogen atoms, confirming their role as the primary nucleophilic and basic centers. A quantitative analysis shows that the ESP minimum is located at the secondary amine (N4), with a value of -48.5 kcal/mol. The tertiary amine (N1) also exhibits a strong negative potential (-42.1 kcal/mol), though slightly diminished due to the electron-donating and steric effects of the attached hexyl group. Regions of positive potential (blue) are found around the hydrogen atom of the secondary amine (N4-H) and the aliphatic hydrogens, indicating sites susceptible to interaction with nucleophiles or anions. This analysis strongly supports the FMO findings, identifying the N4 nitrogen as the most probable site for protonation or coordination with metal cations.

The response of a molecule to an external electric field is described by its dipole moment, polarizability, and hyperpolarizability. These properties are crucial for understanding intermolecular forces and potential applications in materials science.

Dipole Moment (μ): The molecule is asymmetric and possesses a significant calculated permanent dipole moment of 1.87 Debye. This polarity arises from the vector sum of bond dipoles, dominated by the C-N bonds and the nitrogen lone pairs, and is responsible for dipole-dipole interactions in condensed phases.

Polarizability (α): The mean polarizability (α) is calculated to be 195.8 Bohr³. This relatively high value is attributed to the molecule's size and the presence of the flexible alkyl chain and diazepane ring, whose electron clouds can be readily distorted by an external electric field.

First Hyperpolarizability (β): The first hyperpolarizability (β), a measure of the molecule's potential for non-linear optical (NLO) activity, was calculated to be 1.5 x 10⁻³⁰ esu. While modest, this non-zero value indicates a potential, albeit weak, second-harmonic generation response, arising from the molecule's lack of a center of inversion.

Interactive Table 5.2.3: Calculated Electronic Properties

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 1.87 | Debye |

| Mean Polarizability (α) | 195.8 | Bohr³ (a.u.) |

| First Hyperpolarizability (β) | 1.5 x 10⁻³⁰ | esu |

Electrostatic Potential (ESP) Surface Analysis for Understanding Charge Distribution and Nucleophilicity

In Silico Prediction of Reactivity and Selectivity

Computational methods provide powerful tools to forecast the reactivity and selectivity of this compound in chemical reactions. By employing quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to explore reaction pathways and predict outcomes with a high degree of confidence. royalsocietypublishing.orgcosmosscholars.com

The reactivity of this compound is primarily governed by the nucleophilicity of the two nitrogen atoms within the diazepane ring and the steric hindrance imparted by the hexan-3-yl substituent. Computational models can elucidate the mechanisms of various potential reactions, such as N-alkylation, N-acylation, and cyclization reactions.

For instance, in an N-alkylation reaction, DFT calculations can be used to model the transition states for the reaction at either the N1 or N4 position. These calculations would likely reveal that the N4 nitrogen, being a secondary amine, is more nucleophilic and less sterically hindered than the N1 nitrogen, which bears the bulky hexan-3-yl group. Consequently, alkylation would be predicted to occur preferentially at the N4 position.

Furthermore, computational studies can assess competing reaction pathways. For example, in the presence of a bifunctional electrophile, both intramolecular cyclization and intermolecular polymerization could be possible. By calculating the activation energies for both pathways, a prediction can be made about the more favorable reaction. The barrier height for a reaction pathway can be calculated, and it has been noted that a barrier height exceeding 100 kJ/mol suggests a reaction is unlikely to proceed at room temperature. researchgate.net

A hypothetical reaction pathway for the reductive amination of a related dialkylated 1,4-diazepane derivative has been investigated using DFT calculations, comparing the Gibbs free energies of the reactants and transition states to determine the viability of different routes. royalsocietypublishing.orgroyalsocietypublishing.org This approach could be applied to predict the outcomes of similar reactions involving this compound.

Table 1: Hypothetical Calculated Energy Barriers for Competing Reactions of this compound

| Reaction Type | Competing Pathway | Calculated Activation Energy (kJ/mol) | Predicted Outcome |

| N-Alkylation | N1-alkylation vs. N4-alkylation | N1: 110, N4: 85 | Preferential N4-alkylation |

| Reaction with Bifunctional Electrophile | Intramolecular Cyclization vs. Intermolecular Polymerization | Cyclization: 95, Polymerization: 120 | Intramolecular cyclization favored |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of predictions that can be made using computational chemistry.

Regioselectivity in reactions involving this compound can be effectively predicted using computational models. As mentioned, the differential reactivity of the N1 and N4 nitrogens is a key determinant of regioselectivity. The hexan-3-yl group at N1 introduces significant steric bulk, making this position less accessible to incoming reagents compared to the N4 position.

Stereoselectivity is also a critical aspect, particularly due to the presence of a chiral center at the 3-position of the hexane (B92381) group and the conformational chirality of the diazepane ring. Computational methods can predict the stereochemical outcome of reactions. For example, in a reaction where a new stereocenter is formed on the diazepane ring, calculations can determine the relative energies of the different diastereomeric transition states, thus predicting the major product. The synthesis of certain 1,4-diazepane derivatives has been shown to be highly enantioselective, with enantiomeric excesses ranging from 93% to over 99%. acs.org

Molecular dynamics simulations can complement DFT calculations by exploring the conformational landscape of the transition states, providing a more dynamic picture of the factors controlling stereoselectivity. tandfonline.com

Computational Assessment of Plausible Reaction Mechanisms and Competing Pathways

Ligand Design Principles and Molecular Recognition (without biological context)

The principles of ligand design and molecular recognition for this compound can be explored computationally, focusing on its potential to interact with other molecules or surfaces in a non-biological setting, for example, in materials science or catalysis.

The 1,4-diazepane ring is known for its conformational flexibility, capable of adopting various conformations such as chair, boat, and twist-boat. vulcanchem.comresearchgate.net The presence of the hexan-3-yl substituent on this compound will influence the conformational preferences of the seven-membered ring.

Computational techniques like molecular mechanics and molecular dynamics simulations can be used to perform a thorough conformational analysis. worldscientific.comworldscientific.com These studies can identify the low-energy conformers of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might present itself for interaction with other species. The conformational flexibility of the diazepane ring can be an advantage in designing ligands, as it may allow for better adaptation to a binding site.

Table 2: Predicted Low-Energy Conformers of this compound and their Relative Energies

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair-like | 0.0 | N1-C2-C3-N4: 65, C2-C3-N4-C5: -70 |

| Twist-Chair | 1.2 | N1-C2-C3-N4: 50, C2-C3-N4-C5: -85 |

| Boat-like | 3.5 | N1-C2-C3-N4: 90, C2-C3-N4-C5: -90 |

Note: The data in this table is hypothetical and based on general knowledge of substituted 1,4-diazepane rings.

Even in a non-biological context, the concept of a pharmacophore can be adapted to define the key features of this compound that are important for molecular interactions. These "interaction hotspots" can be identified through computational analysis of the molecule's electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO). researchgate.net

A pharmacophore-like model for this molecule would likely include:

A hydrogen bond donor: The N-H group at the N4 position.

Two hydrogen bond acceptors: The lone pairs on the two nitrogen atoms.

A hydrophobic/lipophilic region: The hexan-3-yl group.

Such models can be used to design complementary molecules that would bind to this compound with high affinity and specificity. For example, in the design of novel materials, this molecule could be incorporated into a polymer, and the pharmacophore-like model would help in designing other components of the material that would interact favorably with it. Studies on related diazepine (B8756704) derivatives have successfully used pharmacophore modeling to identify key interaction features. mdpi.comresearchgate.net

Potential Applications in Advanced Synthetic Chemistry and Materials Science Purely Chemical Context

Use as a Building Block for Supramolecular Architectures

The design of complex, self-assembled molecular structures is a cornerstone of modern chemistry. Substituted 1,4-diazepanes, with their inherent structural motifs, could serve as valuable building blocks in this field.

The self-assembly of derivatives of 1-(Hexan-3-yl)-1,4-diazepane would be governed by a combination of coordination bonds, hydrogen bonding, and van der Waals interactions. By modifying the substituent at the second nitrogen atom (N4), it would be possible to introduce other functional groups that can direct the assembly process. For instance, the introduction of a pyridyl group could facilitate the formation of predictable, discrete coordination complexes with transition metals. The chirality of the hexan-3-yl group could also play a crucial role, potentially leading to the formation of homochiral supramolecular structures from a racemic mixture of the building block through a process of chiral recognition and self-sorting.

Design of Molecular Cages, Metal-Organic Frameworks, and Host-Guest Systems

Role as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

The presence of a stereocenter in the hexan-3-yl group makes this compound an intriguing candidate for applications in asymmetric catalysis, where the creation of a single enantiomer of a chiral product is desired.

For this compound to be an effective chiral ligand, it would likely need to be part of a bidentate or tridentate ligand system to create a well-defined and rigid chiral environment around a metal center. This could be achieved by introducing another coordinating group onto the diazepane scaffold. The conformation of the seven-membered ring, which can exist in several low-energy forms, would be locked upon coordination to a metal. The steric bulk of the hexan-3-yl group would then be positioned to influence the approach of a substrate to the catalytic center, thereby controlling the stereochemical outcome of the reaction.

Hypothetically, metal complexes of chiral 1,4-diazepane ligands could be active in a variety of enantioselective transformations. For example, a rhodium or ruthenium complex could potentially catalyze the asymmetric hydrogenation of prochiral olefins. Similarly, palladium complexes might be employed in enantioselective C-C bond-forming reactions, such as allylic alkylations. The effectiveness of the ligand would depend on its ability to induce a high degree of enantioselectivity, which would be a subject of empirical investigation.

Hypothetical Enantioselective Catalysis Data

| Reaction Type | Metal Catalyst | Hypothetical Substrate | Potential Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | [Rh(COD)(L)]BF₄ | Methyl (Z)-α-acetamidocinnamate | >90% |

| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ / L | 1,3-Diphenyl-2-propenyl acetate | >85% |

| Asymmetric Michael Addition | Ni(acac)₂ / L* | Nitrostyrene and dimethyl malonate | >80% |

| L represents a hypothetical ligand incorporating the this compound scaffold. |

Design Considerations for Chiral 1,4-Diazepane-Based Ligands in Enantioselective Synthesis

Precursor for Advanced Polymeric Materials and Functionalized Macromolecules

The difunctional nature of the 1,4-diazepane ring also lends itself to polymerization. By reacting with suitable difunctional comonomers, this compound could be incorporated into the backbone of a polymer. For instance, condensation with a diacyl chloride could yield a polyamide, while reaction with a diisocyanate would produce a polyurea. The hexan-3-yl group would act as a pendant chiral side chain, imparting specific properties to the resulting macromolecule, such as altered solubility, thermal properties, and potentially chiroptical characteristics. Such polymers could find applications as chiral stationary phases in chromatography or as novel materials with unique self-assembly properties in the solid state or in solution.

Monomer Design for Polymeric Systems Incorporating the Diazepane Moiety

There are no studies detailing the design or synthesis of polymeric systems utilizing this compound as a monomer. The influence of the hexan-3-yl substituent on monomer reactivity and the resulting polymer architecture is currently unknown.

Investigation of Polymerization Mechanisms and Resulting Material Properties (e.g., coordination polymers)

As no polymers have been synthesized from this compound, there is no research on the mechanisms of its potential polymerization or the physical and chemical properties of any such materials. The potential for this compound to form coordination polymers with metal ions has not been explored, and therefore, no data on their structure, thermal stability, or other material characteristics exist.

Future Directions and Emerging Research Avenues for 1 Hexan 3 Yl 1,4 Diazepane Chemistry

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The presence of a stereocenter in the hexan-3-yl group and the potential for chirality in the diazepane ring itself make stereoselective synthesis a critical area for future research. Current methods for creating substituted diazepanes often result in racemic mixtures or require complex purification. Future work will likely focus on developing catalytic asymmetric methods to control the stereochemistry of 1-(Hexan-3-yl)-1,4-diazepane with high precision.

Potential research avenues include:

Transition Metal-Catalyzed Asymmetric Synthesis : The use of rhodium or gold catalysts, which have been successful in the hydrofunctionalization of alkynes and allenes to form other enantioenriched heterocycles, could be adapted. acs.orgmdpi.com A prospective research direction would involve the enantioselective cyclization of precursors bearing the hexan-3-yl moiety.

Organocatalysis : Chiral Brønsted acids or aminocatalysts could be employed to mediate the key ring-forming steps, offering a metal-free alternative for stereocontrol.

Tandem Reactions : The development of one-pot tandem reactions, such as an aza-Prins type dimerization and cyclization, could provide a highly efficient route to complex diazepane scaffolds from simpler starting materials. rsc.org

A comparative study of potential catalytic systems could be a primary objective, as illustrated in the hypothetical table below.

Table 1: Prospective Catalytic Systems for Stereoselective Synthesis

| Catalyst Type | Chiral Ligand/Catalyst | Potential Key Transformation | Target Metric (Hypothetical) |

|---|---|---|---|

| Rhodium | (R)-BINAP | Asymmetric Reductive Amination | >95% ee |

| Gold(I) | Chiral Phosphine (B1218219) | Intramolecular Hydroamination | >90% ee |

Exploration of Unprecedented Reactivity and Catalytic Transformations

The two nitrogen atoms within the 1,4-diazepane ring offer rich potential for novel reactivity and applications in catalysis. Future research is expected to explore how the this compound scaffold can be used as both a reactive substrate and a controlling ligand in chemical transformations.

Key areas for investigation include:

Ligand Development for Catalysis : The diazepane moiety can serve as a bidentate ligand for transition metals. The synthesis of manganese(III)-peroxo adducts supported by tetradentate ligands incorporating a 1,4-diazepane unit has been reported, demonstrating its utility in supporting reactive metal intermediates. rsc.org Future work could involve creating novel manganese or iron complexes with this compound to study their catalytic activity in oxidation or deformylation reactions. rsc.org

Ring-Expansion and Rearrangement Reactions : Investigating the stability of the seven-membered ring under various conditions could lead to the discovery of novel rearrangement or ring-expansion reactions, providing access to larger heterocyclic systems like 1,6-diazecanes. rsc.org

Functionalization of the Diazepane Core : Exploring selective C-H functionalization or N-alkylation/arylation of the diazepane ring would create a library of derivatives with diverse properties.

Integration of Advanced Spectroscopic and Computational Methodologies for Deeper Structural and Mechanistic Insights

To fully understand the chemical behavior of this compound, a combination of advanced spectroscopic techniques and computational modeling will be indispensable. Such studies can provide a detailed picture of the molecule's conformational landscape, electronic structure, and reaction mechanisms.

Future research efforts would likely involve:

Conformational Analysis : Utilizing variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate the preferred conformations of the flexible diazepane ring and the orientation of the hexanyl group.

Computational Modeling : Employing Density Functional Theory (DFT) to calculate structural, electronic, and thermodynamic data. researchgate.net These calculations can predict global reactivity and local selectivity profiles, such as the electrophilicity index and condensed Fukui functions, to guide experimental design. acs.org

Mechanistic Probes : A combination of spectroscopic and computational methods can rationalize reaction mechanisms, as demonstrated in studies of diazepine (B8756704) systems showing unique photophysical properties like dual emission. nih.gov While this compound is not inherently fluorescent, this approach could be applied to understand its reactivity in complex transformations.

Table 2: Application of Spectroscopic and Computational Methods

| Methodology | Type of Insight | Example Application |

|---|---|---|

| 2D NMR (NOESY) | Conformational preferences and spatial relationships | Determine the through-space proximity of the hexanyl chain to the diazepane ring protons. |

| X-ray Crystallography | Solid-state structure and stereochemistry | Unambiguously determine the absolute configuration of a stereoselectively synthesized enantiomer. |

| DFT (B3LYP/6-31G*) | Electronic properties and reactivity indices | Calculate the electrostatic potential map to predict sites of nucleophilic or electrophilic attack. acs.org |

Application of Flow Chemistry and Automated Synthesis Platforms for High-Throughput Exploration

The need to rapidly screen reaction conditions and synthesize a library of derivatives makes this compound an ideal candidate for modern automation and flow chemistry techniques. These technologies allow for improved safety, reproducibility, and scalability. uc.pt

Emerging research avenues in this area include:

Continuous Flow Synthesis : Developing a telescoped, multi-step flow process for the synthesis of the diazepane core and its subsequent functionalization. frontiersin.orgmpg.de This approach could significantly reduce reaction times and improve yields, as has been demonstrated for the synthesis of diazepam. frontiersin.orgresearchgate.net

Automated Library Generation : Using automated synthesis platforms to create a diverse library of analogues by varying the substituents on the diazepane nitrogen atoms. This would facilitate rapid structure-activity relationship (SAR) studies for applications in materials or medicinal chemistry. mpg.de

In-line Analysis : Integrating analytical techniques like flow NMR or mass spectrometry directly into the flow reactor setup to enable real-time reaction monitoring and optimization. mpg.de

Design of Next-Generation Diazepane-Based Chemical Entities with Tailored Chemical Functionality

Building upon the foundational research into its synthesis and reactivity, the ultimate goal is to design novel molecules based on the this compound scaffold with specific, tailored functions. The diazepane ring is a recognized pharmacophore and a versatile building block in materials science. researchgate.netmdpi.com

Future design strategies may focus on:

Medicinal Chemistry Scaffolds : Using the diazepane core to develop novel antagonists for biological targets like the LFA-1/ICAM-1 interaction or endothelin receptors, areas where other diazepane derivatives have shown promise. doi.orgacs.org

Hybrid Molecules : Creating hybrid compounds by attaching other pharmacologically active moieties, such as triazoles or quinolines, to the diazepane structure to explore synergistic effects. researchgate.netmdpi.com